molecular formula C17H18ClNO2 B11958180 N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine CAS No. 15994-13-5

N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine

Cat. No.: B11958180
CAS No.: 15994-13-5
M. Wt: 303.8 g/mol
InChI Key: UABUEEHVUFGZBY-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as acetic acid, to facilitate the reaction. The mixture is refluxed for several hours, and the product is obtained by cooling and crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Produces oxides or carboxylic acids.

    Reduction: Yields the original amine and aldehyde.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzylidene)-4-methylaniline
  • N-(4-Nitrobenzylidene)aniline
  • N-(4-Methylbenzylidene)-4-methylaniline

Uniqueness

N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine is unique due to the presence of both the 4-chlorobenzylidene and 3,4-dimethoxyphenethylamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

15994-13-5

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine

InChI

InChI=1S/C17H18ClNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11-12H,9-10H2,1-2H3

InChI Key

UABUEEHVUFGZBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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